10H-Phenoxarsine, 10-(4-chlorophenyl)-
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Overview
Description
10H-Phenoxarsine, 10-(4-chlorophenyl)- is an organoarsenic compound with the molecular formula C12H8AsClO This compound is characterized by the presence of a phenoxarsine core substituted with a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenoxarsine, 10-(4-chlorophenyl)- typically involves the reaction of phenoxarsine with 4-chlorophenyl reagents under controlled conditions. One common method includes the use of a chlorinating agent to introduce the chlorine atom into the phenoxarsine structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 10H-Phenoxarsine, 10-(4-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different arsenic oxides.
Reduction: Reduction reactions can convert it into lower oxidation state arsenic compounds.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide can facilitate substitution reactions.
Major Products:
Oxidation: Arsenic oxides.
Reduction: Lower oxidation state arsenic compounds.
Substitution: Various substituted phenoxarsine derivatives.
Scientific Research Applications
10H-Phenoxarsine, 10-(4-chlorophenyl)- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 10H-Phenoxarsine, 10-(4-chlorophenyl)- involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to thiol groups in proteins, leading to inhibition of enzyme activity. This interaction disrupts cellular processes and can result in cytotoxic effects, making it a potential candidate for anticancer research .
Comparison with Similar Compounds
- 10H-Phenoxarsine, 10-chloro-
- 10H-Phenoxarsine, 10-phenyl-
- 10H-Phenoxarsine, 10-bromo-
Comparison: 10H-Phenoxarsine, 10-(4-chlorophenyl)- is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity, making it a valuable subject for research .
Properties
CAS No. |
27796-61-8 |
---|---|
Molecular Formula |
C18H12AsClO |
Molecular Weight |
354.7 g/mol |
IUPAC Name |
10-(4-chlorophenyl)phenoxarsinine |
InChI |
InChI=1S/C18H12AsClO/c20-14-11-9-13(10-12-14)19-15-5-1-3-7-17(15)21-18-8-4-2-6-16(18)19/h1-12H |
InChI Key |
BAPOPABXRMIEAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=CC=CC=C3[As]2C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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